2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organic compound with a unique structure that includes a pyrimidine ring substituted with a methylthio group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group and the methylthio group. The carboxylic acid group is usually introduced last through a series of oxidation and hydrolysis reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of the Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Formation of the Carboxylic Acid Group: The final step involves the oxidation of a methyl group to a carboxylic acid, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols and Aldehydes: From reduction of the carboxylic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylthio substitutions on biological activity. It serves as a model compound for understanding how these groups influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Compounds with similar structures have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides. The trifluoromethyl group, in particular, is known to enhance the bioactivity and stability of agrochemical compounds.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. Generally, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability. The methylthio group can participate in redox reactions, potentially affecting the compound’s reactivity and interaction with enzymes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, depending on its structure and functional groups.
Receptors: It can bind to biological receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-4-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(Methylthio)-5-carboxypyrimidine: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and metabolic stability.
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may influence its redox properties and biological activity.
Uniqueness
2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups. The presence of both a trifluoromethyl group and a methylthio group on the pyrimidine ring, along with a carboxylic acid group, provides a distinct set of chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c1-15-6-11-2-3(5(13)14)4(12-6)7(8,9)10/h2H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUESBDOBYRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425096 | |
Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-17-5 | |
Record name | 2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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